2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS No.: 36274-34-7
Cat. No.: VC6909762
Molecular Formula: C8H10N2S
Molecular Weight: 166.24
* For research use only. Not for human or veterinary use.
![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 36274-34-7](/images/structure/VC6909762.png)
Specification
CAS No. | 36274-34-7 |
---|---|
Molecular Formula | C8H10N2S |
Molecular Weight | 166.24 |
IUPAC Name | 2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Standard InChI | InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3 |
Standard InChI Key | IFQZZMKLFMUHRW-UHFFFAOYSA-N |
SMILES | CSC1=NC=C2CCCC2=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (C₈H₁₀N₂S) consists of a pyrimidine ring (positions 1–4) fused to a cyclopentane ring (positions 5–9), with a methylthio group at position 2. The bicyclic system adopts a puckered conformation due to the saturated cyclopentane component, while the pyrimidine ring maintains aromaticity . Key bond lengths and angles derived from computational models suggest significant delocalization of π-electrons across the N-C-S framework, which influences its reactivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀N₂S | |
Molecular Weight | 166.24 g/mol | |
IUPAC Name | 2-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
SMILES | CSc1nc2CCCC2nc1 | |
InChIKey | WDDBZCKBRCTSOZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of related cyclopenta[d]pyrimidine derivatives reveal distinct proton environments. For example, the methylthio group typically resonates as a singlet near δ 2.5 ppm in ¹H NMR, while pyrimidine protons appear as multiplet signals between δ 7.0–8.5 ppm . The cyclopentane ring protons exhibit complex splitting patterns due to diastereotopic effects, often observed as multiplets in the δ 1.8–3.0 ppm range . Infrared (IR) spectra show strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretching in analogous nitrile derivatives) and 650–750 cm⁻¹ (C-S stretching) .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically proceeds via cyclocondensation strategies. A representative method involves:
-
Preparation of 2-cyclopentenone precursors through Claisen-Schmidt condensation
-
Ring-closing reactions with thiourea derivatives
Recent advances employ catalytic sodium alkoxide systems (e.g., NaOEt/EtOH) to facilitate cyclization, achieving yields up to 78% under optimized conditions . The methylthio group is introduced either during the cyclization step using methylthio-containing reagents or via post-synthetic modification of hydroxyl precursors .
Physicochemical Properties
Solubility and Stability
Experimental data for the pure compound remain limited, but analogues exhibit:
-
Moderate solubility in polar aprotic solvents (DMSO > DMF > acetone)
-
Limited aqueous solubility (<0.1 mg/mL at pH 7)
-
Stability under inert atmospheres up to 150°C, with decomposition observed above 200°C
Computational Chemistry Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
-
HOMO (-6.32 eV) localized on the pyrimidine ring and sulfur atom
-
LUMO (-1.89 eV) distributed across the cyclopentane moiety
-
Dipole moment of 3.78 Debye, indicating significant polarity
These electronic properties suggest potential for charge-transfer interactions in supramolecular systems .
Biological and Industrial Applications
Materials Science Applications
The compound’s extended π-system and sulfur heteroatom make it promising for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume